molecular formula C14H16ClF3N2O B2693595 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1423758-06-8

2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2693595
CAS RN: 1423758-06-8
M. Wt: 320.74
InChI Key: PBDLBYMFASZGIH-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as SR-16234, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to interact with various receptors and enzymes in the body, including the cannabinoid receptor CB2, the PPARγ receptor, and the COX-2 enzyme. These interactions may lead to the modulation of various signaling pathways, resulting in the observed physiological effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it has anti-inflammatory, anti-cancer, and neuroprotective properties. In vivo studies have shown that it can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an attractive target for research. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, its limited solubility in water may pose a challenge for some experiments, and its potential toxicity should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research on 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the exploration of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the development of new synthetic routes and purification techniques for this compound may lead to improved yields and purity, making it a more attractive option for research.

Synthesis Methods

The synthesis of 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-6-trifluoromethylpyridine-3-carboxylic acid with 3-methylcyclohexylamine in the presence of a coupling reagent. This reaction yields the intermediate product, which is then subjected to further reaction with thionyl chloride and ammonia to obtain the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been used to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been employed to investigate the role of various neurotransmitters and their receptors in the brain.

properties

IUPAC Name

2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O/c1-8-3-2-4-9(7-8)19-13(21)10-5-6-11(14(16,17)18)20-12(10)15/h5-6,8-9H,2-4,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDLBYMFASZGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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